molecular formula C16H20ClFO3 B1326032 Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate CAS No. 951886-31-0

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate

Cat. No.: B1326032
CAS No.: 951886-31-0
M. Wt: 314.78 g/mol
InChI Key: CLGREYJAYVZIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoate chain, which is further substituted with a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The 2-chloro-4-fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where 2-chloro-4-fluorobenzoyl chloride reacts with the ester in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: 8-(2-chloro-4-fluorophenyl)-8-oxooctanoic acid.

    Reduction: Ethyl 8-(2-chloro-4-fluorophenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the production of inflammatory mediators such as cytokines. The compound’s effects are mediated through pathways involving Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response .

Comparison with Similar Compounds

Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester structure and the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFO3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(18)11-14(13)17/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGREYJAYVZIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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